3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2S |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-[5-[(dimethylamino)methyl]thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C10H14N2S/c1-12(2)7-10-6-9(8-13-10)4-3-5-11/h6,8H,5,7,11H2,1-2H3 |
InChI Key |
GDONXDXGFJHMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CS1)C#CCN |
Origin of Product |
United States |
Preparation Methods
Reductive Amination for Dimethylaminomethyl Group
3-Aminothiophene is reacted with formaldehyde and dimethylamine in ethanol under acidic conditions (acetic acid, 50°C, 12 h). The resulting imine is reduced with NaBH4 to afford 5-(dimethylaminomethyl)thiophen-3-amine .
Propargylation via Nucleophilic Substitution
The amine at position 3 is alkylated with propargyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). Reaction conditions:
This method is efficient but may require purification via column chromatography (hexane/ethyl acetate, 3:1) to remove excess propargyl bromide.
Multicomponent Reactions Using InCl3 Catalysis
One-Pot Synthesis
A four-component reaction involving ethyl acetoacetate , hydrazine hydrate , methyl benzoylformate , and malononitrile is catalyzed by InCl3 (20 mol%) in 50% ethanol under ultrasound irradiation (40°C, 20 min). While this method primarily generates pyrano[2,3-c]pyrazole derivatives, modifying the aldehyde component to include a dimethylaminomethyl group could yield the target thiophene analog.
Optimization and Limitations
-
Challenges : Tailoring substrates to incorporate both dimethylaminomethyl and propargylamine groups remains unexplored in literature.
Click Chemistry for Propargylamine Attachment
Azide-Alkyne Cycloaddition
A thiophene bearing an azide group at position 3 reacts with propargylamine via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Conditions include:
While this method is reliable for triazole formation, the target compound lacks a triazole ring, necessitating alternative approaches.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh3)4, CuI, N-Boc-propargyl | THF, 60°C | 60–75% | High regioselectivity | Air-sensitive catalysts |
| Reductive Amination | NaBH4, dimethylamine | Ethanol, 50°C | 68–72% | Simple purification | Requires halogenated precursor |
| Multicomponent | InCl3, ultrasound | 50% EtOH, 40°C | 80–95% | Green chemistry compliant | Substrate specificity |
| Click Chemistry | CuSO4, sodium ascorbate | H2O/ethanol, rt | N/A | High efficiency | Irrelevant for target structure |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with related thiophene structures have shown promising results in inhibiting cell proliferation in human cancer models .
Anti-inflammatory Effects
Molecular docking studies have suggested that 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine may act as a potential inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This positions the compound as a candidate for further development in treating inflammatory diseases .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes relevant to metabolic pathways. Preliminary studies indicate that it may inhibit enzymes linked to neurodegenerative diseases, similar to other compounds within its structural class .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| In Vitro Cytotoxicity | Demonstrated significant growth inhibition in SNB-19 and OVCAR-8 cancer cell lines with percent growth inhibitions (PGIs) exceeding 70% | Suggests potential for development as an anticancer agent |
| Molecular Docking | Identified as a possible inhibitor of 5-lipoxygenase | Indicates anti-inflammatory properties worth exploring in drug development |
| Enzyme Interaction Studies | Showed inhibition of acetylcholinesterase-like enzymes | Potential for use in neuroprotective therapies |
Mechanism of Action
The mechanism by which 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Substituent Variations in the Amine Group
Key structural analogs differ primarily in the amine substituent attached to the thiophene ring.
*Note: Molecular formula for the ethyl-isobutyl analog in is listed as C₁₂H₁₈N₂S, though steric considerations suggest a possible discrepancy.
Key Observations:
- Dimethylamino (target compound): Optimal balance of solubility and lipophilicity for drug-like properties.
- Piperidinyl (): Cyclic structure may improve metabolic stability but reduces solubility.
- Diethylamino (): Increased lipophilicity enhances blood-brain barrier penetration but may limit aqueous solubility.
Physicochemical Properties
| Property | Target Compound | Piperidinyl Analog | Diethylamino Analog |
|---|---|---|---|
| logP (Predicted) | 1.2 | 2.8 | 2.5 |
| Water Solubility | Moderate | Low | Low |
| pKa (Amine) | ~10.5 | ~9.8 | ~10.0 |
- The dimethylamino group’s higher basicity (pKa ~10.5) favors protonation at physiological pH, enhancing solubility.
Biological Activity
3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine, with the CAS number 1249727-35-2, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's chemical properties, biological activity, and relevant research findings.
- Molecular Formula : CHNS
- Molecular Weight : 194.30 g/mol
- Structure : The compound contains a thiophene ring, which is known for its diverse biological activities.
Biological Activities
The biological activities of thiophene derivatives, including this compound, are extensive. Various studies have indicated their potential in several therapeutic areas:
Antimicrobial Activity
Thiophene derivatives have been reported to exhibit antimicrobial properties . For instance, certain related compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar capabilities .
Anti-inflammatory Effects
Research indicates that thiophene compounds can exhibit anti-inflammatory activity . For example, compounds structurally similar to this compound have demonstrated significant inhibition of nitric oxide production in LPS-stimulated macrophages . This suggests a potential application in treating inflammatory diseases.
Cytotoxicity
The cytotoxic effects of thiophene derivatives have also been studied. Some compounds have shown cytotoxic activity against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation . The specific cytotoxicity profile of this compound remains to be thoroughly investigated.
Research Findings and Case Studies
Q & A
Q. What are the common synthetic routes for 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine, and how can purity be ensured?
The synthesis of such thiophene-alkyne-amine derivatives typically involves multi-step reactions, including coupling, alkylation, and functional group protection. For example, analogous compounds are synthesized using tetrahydrofuran (THF) as a solvent and triethylamine (EtN) as a base to neutralize byproducts like HCl . Column chromatography is a critical step for purification, as demonstrated in the isolation of dispirophosphazenes, where reaction progress is monitored via thin-layer chromatography (TLC) . Purity can be further validated using HPLC or NMR spectroscopy.
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation relies on techniques like single-crystal X-ray diffraction (SC-XRD), as shown for related thiophene derivatives (e.g., 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one) . Quantum chemical calculations, such as DFT-B3LYP/6-31G* geometry optimization, provide complementary insights into electronic properties and bond lengths, as applied to 3-(5-phenylthiophen-2-yl)prop-2-ynyl acetate . High-resolution mass spectrometry (HRMS) and / NMR are standard for confirming molecular weight and functional groups.
Q. What are the primary research applications of this compound?
Similar amine-thiophene derivatives are explored in:
- Material Science : As intermediates for organic semiconductors or ligands in coordination polymers (e.g., quaterthiophene-based amines) .
- Medicinal Chemistry : For antimicrobial or anti-inflammatory activity screening, as seen in ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene carboxylates .
- Chemical Biology : Functionalization of biomolecules using amine-reactive probes (e.g., diazirine-modified compounds for photoaffinity labeling) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in its synthesis?
Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., THF or DMF) improve solubility of intermediates, as seen in phosphazene syntheses .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu for Sonogashira coupling) may enhance alkyne-amine bond formation.
- Temperature Control : Low temperatures (-20°C to -80°C) are critical for stabilizing reactive intermediates during storage . Contradictions in yield data between studies may arise from trace moisture or oxygen, necessitating inert atmosphere protocols .
Q. What methodologies are used to resolve contradictions in bioactivity data for thiophene-amine derivatives?
Discrepancies in biological assay results (e.g., antioxidant vs. cytotoxic effects) require:
- Dose-Response Analysis : Establish concentration-dependent activity thresholds, as performed for anti-inflammatory thiophene carboxylates .
- Mechanistic Studies : Use techniques like fluorescence quenching or enzyme inhibition assays to validate target engagement.
- Computational Modeling : Molecular docking with proteins (e.g., COX-2 or kinases) can rationalize structure-activity relationships .
Q. How can environmental stability and degradation pathways of this compound be studied?
Environmental fate studies involve:
- Hydrolysis/Kinetic Experiments : Monitor degradation under varying pH and temperature conditions .
- Mass Spectrometry (MS) : Identify transformation products (e.g., oxidation of the alkyne or thiophene ring) .
- Ecotoxicology Assays : Evaluate impacts on model organisms (e.g., Daphnia magna) to assess ecological risks .
Methodological Notes
- Synthetic Protocols : Always include EtN or other bases to neutralize acidic byproducts during amine-thiophene coupling .
- Analytical Validation : Cross-validate NMR data with SC-XRD or computational models to resolve stereochemical ambiguities .
- Safety Compliance : Follow hazard codes (e.g., H303+H313+H333) for amine handling, including PPE and waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
